(5-Nitropyridin-2-yl)cyanamide

Overview

Description

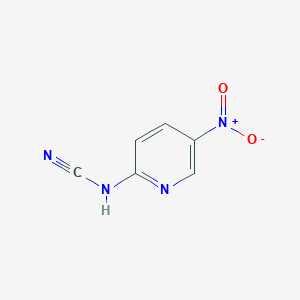

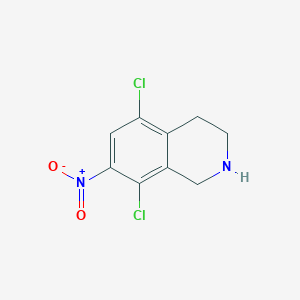

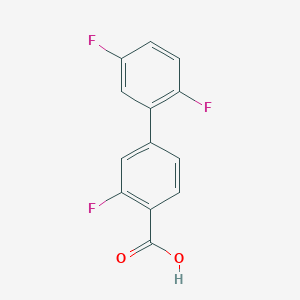

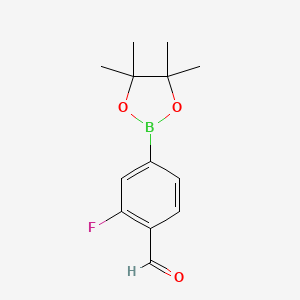

“(5-Nitropyridin-2-yl)cyanamide” is a nitrogen-containing heterocyclic organic compound. It has the molecular formula C₆H₄N₄O₂ .

Synthesis Analysis

The synthesis of nitropyridines involves a series of reactions. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular weight of “(5-Nitropyridin-2-yl)cyanamide” is 164.12 g/mol. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Cyanamides have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents. They also exhibit unique radical and coordination chemistry . The reaction mechanism of nitropyridine derivatives by the action of hydrazine hydrate was studied using 5-nitropyridin-2(1H)-one and 1-methyl-5-nitropyridin-2(1H)-one as examples .Physical And Chemical Properties Analysis

“(5-Nitropyridin-2-yl)cyanamide” has the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol. Further physical and chemical properties would require specific experimental data.Scientific Research Applications

Optical Material Research

The compound has been studied for its optical properties and potential use in diode applications. Research focuses on evaluating the optical characteristics of materials derived from (5-Nitropyridin-2-yl)cyanamide for their suitability in electronic devices .

Synthesis of DNA-PK Inhibitor

An improved synthetic procedure involving (5-Nitropyridin-2-yl)cyanamide has been established for a clinical DNA–PK inhibitor, AZD7648. This process aims to produce the inhibitor in a safe, cost-effective, and robust manner .

Cycloaddition Chemistry

The compound is used in cycloaddition chemistry, which is a form of chemical reaction where two or more unsaturated molecules combine to form a cyclic molecule. (5-Nitropyridin-2-yl)cyanamide’s unique properties facilitate this process .

Aminocyanation Reactions

It plays a role in aminocyanation reactions, where an amino group and a cyanide group are introduced into a molecule. This is important for the synthesis of various organic compounds .

Electrophilic Cyanide-Transfer Agent

The compound acts as an electrophilic cyanide-transfer agent, which is crucial in transferring cyanide ions to other molecules during chemical synthesis .

Radical and Coordination Chemistry

(5-Nitropyridin-2-yl)cyanamide is involved in unique radical reactions and coordination chemistry due to its nitrogen-carbon-nitrogen connectivity, which offers a duality of nucleophilic and electrophilic behavior .

Synthesis of Push-Pull Azochromophores

A practical method involving (5-Nitropyridin-2-yl)cyanamide has been devised for synthesizing push-pull azochromophores with nitropyridinyl acceptor moieties, which are important in creating compounds with specific light absorption properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Nitropyridine derivatives are known to interact with various biological targets, depending on their specific structures .

Mode of Action

Nitropyridine derivatives have been studied for their interaction with hydrazine hydrate, leading to the formation of various compounds . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .

Biochemical Pathways

Nitropyridine derivatives are known to undergo various reactions, leading to the formation of different compounds . These reactions could potentially affect various biochemical pathways, depending on the specific structure of the derivative and the biological context.

properties

IUPAC Name |

(5-nitropyridin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMVWRJNIZZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Nitropyridin-2-yl)cyanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)